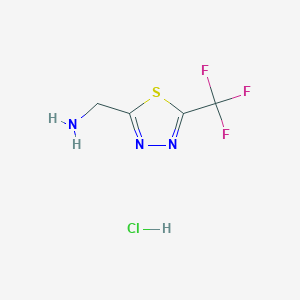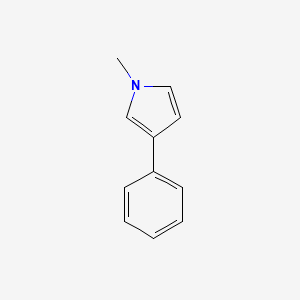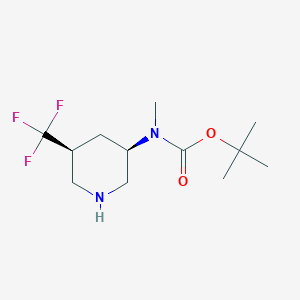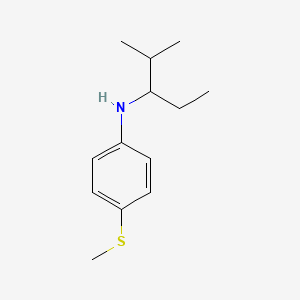
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features a methylsulfanyl group and a branched alkyl chain, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline typically involves the following steps:
Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable thiol and a halogenated precursor.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors can be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Functionalized Anilines: From substitution reactions on the benzene ring.
Scientific Research Applications
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline can be used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence its binding affinity and specificity, affecting the pathways involved in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpentan-3-yl)aniline: Lacks the methylsulfanyl group, which can alter its reactivity and applications.
4-(Methylsulfanyl)aniline: Lacks the branched alkyl chain, affecting its solubility and chemical behavior.
N-(2-Methylpentan-3-yl)-4-methoxyaniline: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical properties.
Uniqueness
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is unique due to the combination of the branched alkyl chain and the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(2-methylpentan-3-yl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-13(10(2)3)14-11-6-8-12(15-4)9-7-11/h6-10,13-14H,5H2,1-4H3 |
InChI Key |
PLDBUIGIXFJMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


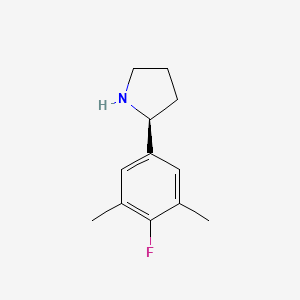
![N-(Thietan-3-yl)benzo[d]thiazol-6-amine](/img/structure/B13322552.png)

![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)
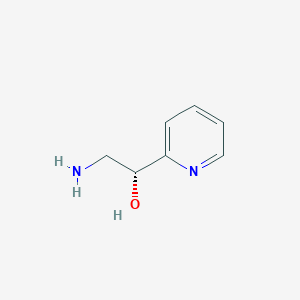

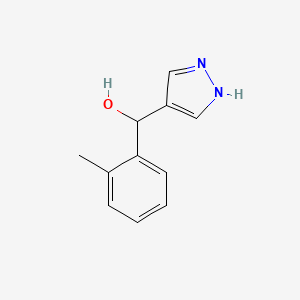
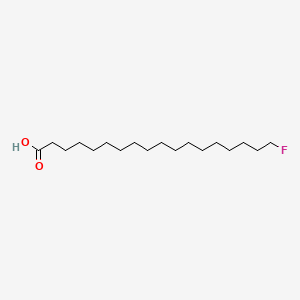
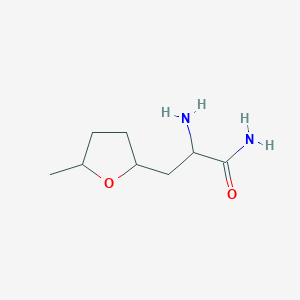
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
